2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-6-8-12(9-7-11)15(18)19-10-14(17)16-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGECYUHEGAXGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328903 | |

| Record name | [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

481029-86-1 | |

| Record name | [2-(cyclopentylamino)-2-oxoethyl] 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate chemical structure and properties

An In-depth Technical Guide to 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthesis protocol for the novel compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from its constituent moieties—the N-cyclopentyl acetamide and the 4-methylbenzoate (p-toluate) groups—to offer a scientifically grounded projection of its characteristics and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering a foundational understanding of this compound and a framework for its future investigation.

Introduction

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Benzoate esters and N-substituted acetamides are well-established pharmacophores known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The compound 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate represents a unique molecular architecture that combines these two key functional groups. The cyclopentyl group is known to enhance lipophilicity, which can improve the bioavailability of drug candidates[3]. This guide aims to provide a detailed, albeit predictive, analysis of this compound to stimulate and facilitate further research.

Chemical Structure and Nomenclature

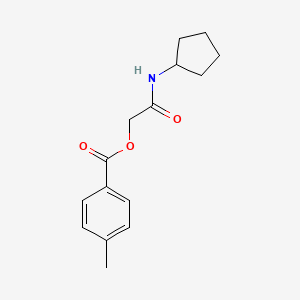

The chemical structure of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is characterized by a central ester linkage connecting a 4-methylbenzoyl group to a 2-(cyclopentylamino)-2-oxoethyl group.

IUPAC Name: 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Synonyms: N-cyclopentyl-2-((4-methylbenzoyl)oxy)acetamide

Chemical Formula: C₁₅H₁₉NO₃

Molecular Weight: 261.32 g/mol

Chemical Structure Diagram:

Caption: Chemical structure of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. These values are derived from computational models and the known properties of its precursors, p-toluic acid and N-cyclopentyl-2-hydroxyacetamide.

| Property | Predicted Value | Reference/Basis |

| Physical State | White to off-white crystalline solid | Based on p-toluic acid and similar esters[4] |

| Melting Point | 170-190 °C | Inferred from the melting point of p-toluic acid (180-181 °C) |

| Boiling Point | > 275 °C | Expected to be higher than p-toluic acid (274-275 °C) |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone, ethanol, and ethyl acetate. | Based on the properties of p-toluic acid[4] |

| pKa | Not applicable (non-ionizable) | The acidic proton of the carboxylic acid is replaced by the ester group. |

| LogP | ~3.5 | Estimated based on the increased lipophilicity from the cyclopentyl and methyl groups. |

Proposed Synthesis Protocol

A plausible and efficient synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate can be achieved through the esterification of N-cyclopentyl-2-hydroxyacetamide with 4-methylbenzoic acid (p-toluic acid). An acid-catalyzed esterification, such as the Fischer-Speier method, is a standard and reliable approach for this transformation[5][6][7].

Reaction Scheme:

N-Cyclopentyl-2-hydroxyacetamide + 4-Methylbenzoic acid --(H⁺ catalyst, Heat)--> 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate + H₂O

Experimental Workflow Diagram:

Caption: Proposed workflow for the synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine N-cyclopentyl-2-hydroxyacetamide (1.0 eq), 4-methylbenzoic acid (1.05 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Reaction Setup: Attach a Dean-Stark apparatus and a reflux condenser to the flask.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Predicted Spectral Properties

The following are the predicted spectral characteristics for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate based on the analysis of similar compounds[8][9][10][11].

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Aromatic protons ortho to the ester |

| ~7.2 | d | 2H | Aromatic protons meta to the ester |

| ~6.0 | br s | 1H | N-H proton of the amide |

| ~4.8 | s | 2H | -O-CH₂-C(O)- |

| ~4.1 | m | 1H | N-CH- of cyclopentyl |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.9-1.5 | m | 8H | Cyclopentyl -CH₂- protons |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~168 | Amide C=O |

| ~166 | Ester C=O |

| ~144 | Aromatic quaternary carbon (C-CH₃) |

| ~130 | Aromatic CH meta to the ester |

| ~129 | Aromatic CH ortho to the ester |

| ~127 | Aromatic quaternary carbon (C-C=O) |

| ~65 | -O-CH₂- |

| ~52 | N-CH of cyclopentyl |

| ~33 | Cyclopentyl CH₂ |

| ~24 | Cyclopentyl CH₂ |

| ~22 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~2950, ~2870 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1610 | C=C stretch (aromatic) |

| ~1550 | N-H bend (amide II) |

| ~1270, ~1100 | C-O stretch (ester) |

Potential Biological Activities and Applications

While the biological profile of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate has not been experimentally determined, the activities of related compounds suggest several avenues for investigation.

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties[2][12][13]. The incorporation of the N-cyclopentyl acetamide moiety could modulate this activity, potentially leading to compounds with enhanced efficacy or a broader spectrum of action.

-

Anti-inflammatory and Analgesic Properties: Several N-substituted acetamides and benzoate esters have been reported to possess anti-inflammatory and analgesic effects[1][14]. The target molecule could be investigated for its potential to modulate inflammatory pathways.

-

Anticancer Activity: Derivatives of both benzoic acid and acetamide have been explored as potential anticancer agents[1][15][16]. The unique combination of these pharmacophores in the target molecule makes it a candidate for screening against various cancer cell lines.

-

Agrochemicals: The structural features of the molecule may also lend themselves to applications in agriculture as herbicides or pesticides[3].

Potential Mechanism of Action (Hypothetical):

Caption: A hypothetical mechanism of action for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Conclusion

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a novel chemical entity with a promising structural design that merges the established pharmacophores of benzoate esters and N-cyclopentyl acetamides. Although direct experimental data is currently lacking, this technical guide provides a robust, predictive framework for its synthesis, physicochemical properties, and spectral characteristics. The potential for diverse biological activities warrants further investigation of this compound in the fields of medicinal chemistry and drug discovery. The proposed synthesis protocol offers a clear and efficient pathway for its preparation, enabling researchers to explore its properties and potential applications.

References

-

ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Benzoic acid ester derivatives and preparation method and application.

-

Semantic Scholar. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Process for producing methyl p-toluate.

-

ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). P-toluic acid producing method.

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved February 21, 2026, from [Link]

-

PMC. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved February 21, 2026, from [Link]

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved February 21, 2026, from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). P-TOLUIC ACID (FOR SYNTHESIS) (4-METHYLBENZOIC ACID). Retrieved February 21, 2026, from [Link]

-

ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. Retrieved February 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved February 21, 2026, from [Link]

-

SpectraBase. (n.d.). Benzoic acid vinyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025). (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectra of cellulose benzoates prepared under different.... Retrieved February 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved February 21, 2026, from [Link]

-

SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. Retrieved February 21, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 21, 2026, from [Link]

-

DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine. (2020). SCIREA Journal of Chemistry. Retrieved February 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). para-toluic acid, 99-94-5. Retrieved February 21, 2026, from [Link]

-

1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. Retrieved February 21, 2026, from [Link]

-

NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

- European Patent Office. (n.d.). Process for preparing optically active 2-amino-Omega-oxoalkanoic acid derivatives.

-

Rsc.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1849248-18-5 | Product Name : N-(Cyclopentylmethyl)-2-hydroxyacetamide. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 21, 2026, from [Link]

-

MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Medium. Retrieved February 21, 2026, from [Link]

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. chemimpex.com [chemimpex.com]

- 4. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. ijcrt.org [ijcrt.org]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities | MDPI [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a compound of interest for its potential applications in medicinal chemistry and chemical biology. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from structurally related compounds and established analytical techniques to provide a robust predictive profile and detailed methodologies for its empirical determination.

This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols to facilitate further investigation and application of this compound.

Molecular Structure and Identification

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a molecule featuring an ester linkage between 4-methylbenzoic acid and 2-(cyclopentylamino)-2-oxoethanol. The structure incorporates a p-substituted aromatic ring, an ester functional group, and a secondary amide. These features are expected to dictate its solubility, lipophilicity, and spectral characteristics.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC(=O)NC2CCCC2 |

| InChI Key | (Predicted) |

| CAS Number | (Not Assigned) |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the predicted properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate based on its structural motifs and data from analogous compounds.[1][2][3][4][5]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale and Significance |

| Melting Point (°C) | 100 - 150 | The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O), along with the rigid aromatic ring, suggests a crystalline solid with a relatively high melting point. Purity will significantly affect the melting point range.[6][7] |

| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups will lead to a high boiling point, likely with decomposition. |

| logP (Octanol/Water) | 2.5 - 3.5 | The molecule has both lipophilic (cyclopentyl, aromatic ring) and hydrophilic (amide, ester) components. The predicted logP suggests moderate lipophilicity, which is often desirable for drug candidates to balance membrane permeability and aqueous solubility.[8] |

| Aqueous Solubility | Low to Insoluble | The significant non-polar surface area from the cyclopentyl and aromatic rings is expected to dominate, leading to poor solubility in water. Solubility is likely to be higher in organic solvents like ethanol, methanol, and DMSO.[9] |

| pKa | Amide N-H: ~17 (non-acidic) | The amide proton is generally not considered acidic under physiological conditions. The ester and other functionalities are not expected to have significant acidic or basic properties in the physiological pH range. |

Experimental Determination of Physicochemical Properties

To validate the predicted properties, empirical determination is essential. The following sections outline standard, reliable protocols for measuring key physicochemical parameters.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity.[6][7] A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad range suggests the presence of impurities.[6][7]

Protocol: Capillary Melting Point Determination [10][11][12]

-

Sample Preparation: Finely grind a small amount of the crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[12]

-

Slow Heating: For an accurate measurement, heat the sample at a rate of 1-2°C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential formulation strategies for the compound.[9][13][14][15]

Protocol: Qualitative Solubility Testing [13][14]

-

Sample Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, DMSO, hexane) to the test tube.

-

Mixing: Agitate the mixture vigorously for 30 seconds.

-

Observation: Visually inspect the mixture for dissolution. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble.

Diagram 2: Solubility Testing Workflow

Caption: A flowchart for the qualitative assessment of solubility.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.[8] The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[16][17][18][19]

Protocol: Shake-Flask Method for logP Determination [16]

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a biphasic system.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake vigorously for several minutes to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, key characteristic absorptions are expected for the amide and ester carbonyl groups, as well as the N-H and C-H bonds.[20][21][22][23][24]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Characteristics |

| Amide | N-H stretch | 3300 - 3500 | Medium, sharp peak |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 | Multiple sharp peaks |

| Ester Carbonyl | C=O stretch | ~1720 | Strong, sharp peak |

| Amide Carbonyl | C=O stretch | ~1650 | Strong, sharp peak (Amide I band)[21][22][23] |

| Amide | N-H bend | ~1550 | Medium peak (Amide II band)[21][23] |

| Ester | C-O stretch | 1100 - 1300 | Strong peak(s) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic, cyclopentyl, methylene, and amide protons. The chemical shifts and coupling patterns will be key to confirming the structure.[25][26][27][28]

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to ester) | 7.8 - 8.0 | Doublet |

| Aromatic (meta to ester) | 7.2 - 7.4 | Doublet |

| Amide (N-H) | 7.5 - 8.5 | Broad singlet or triplet |

| Methylene (-O-CH₂-C=O) | 4.5 - 4.8 | Singlet |

| Cyclopentyl (methine, N-CH) | 4.0 - 4.3 | Multiplet |

| Aromatic Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

| Cyclopentyl (methylene) | 1.4 - 1.9 | Multiplets |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.[22][28][29]

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 165 - 175 |

| Amide Carbonyl (C=O) | 168 - 178 |

| Aromatic (quaternary, C-ester) | 128 - 132 |

| Aromatic (CH) | 125 - 135 |

| Aromatic (quaternary, C-methyl) | 140 - 145 |

| Methylene (-O-CH₂-C=O) | 60 - 65 |

| Cyclopentyl (methine, N-CH) | 50 - 55 |

| Cyclopentyl (methylene) | 20 - 35 |

| Aromatic Methyl (-CH₃) | 20 - 25 |

Conclusion

This technical guide provides a comprehensive predictive overview of the physicochemical properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, grounded in the established principles of organic chemistry and analytical science. The detailed experimental protocols included herein offer a clear path for the empirical validation of these properties. A thorough understanding and documentation of these characteristics are crucial first steps in the development of this molecule for any potential application, ensuring a foundation of scientific integrity and reproducibility for future research.

References

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

The µFTIR spectra of Amide I and Amide II regions, including the ester... (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

The complete FTIR averaged spectra of Amide I and Amide II and ester... (n.d.). ResearchGate. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]

-

Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA. Retrieved from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl (2R)-2-(cyclopentylamino)butanoate Properties. (n.d.). EPA. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. (2010, December 8). PMC. Retrieved from [Link]

-

Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. Retrieved from [Link]

-

[2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

(2-Amino-2-oxoethyl) 4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

-

[2-(Cyclopentylamino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. (n.d.). BD Cat. Retrieved from [Link]

-

Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved from [Link]

-

Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives:. (2025, May 19). PLOS. Retrieved from [Link]

-

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). MDPI. Retrieved from [Link]

- Synthesis method for the preparation of dibenzoate compounds, such as 4-[benzoyl(methyl)amino]pentane-2-yl dibenzoate. (n.d.). Google Patents.

-

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Properties. (2025, October 15). EPA. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate | C15H20N2O5S | CID 2095647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Amino-2-oxoethyl) 4-methylbenzoate | C10H11NO3 | CID 4651414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [2-(Cyclopentylamino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate | C19H24FNO3 | CID 2371831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide | C16H24N6O2 | CID 60178492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. athabascau.ca [athabascau.ca]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. agilent.com [agilent.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to addressing unmet therapeutic needs. This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a compound of interest due to its unique structural combination of a benzoate ester and a cyclopentylamino-acetamide moiety. This document will delve into the core physicochemical properties, a proposed synthetic route, and potential applications for this molecule, offering valuable insights for researchers and professionals in the field. While this specific molecule is not extensively documented in public databases, its constituent functional groups are present in a variety of biologically active compounds, suggesting its potential as a scaffold for further investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. Based on its constituent parts—4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide—we can deduce the key properties of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

The molecular formula for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is C₁₅H₁₉NO₃ .

The molecular weight is approximately 261.32 g/mol .

A summary of its key physicochemical parameters is presented in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₉NO₃ | Calculated |

| Molecular Weight | 261.32 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from analogs |

| Melting Point | 179-181 °C (for 4-methylbenzoic acid) | Component Property |

| Boiling Point | 274-275 °C (for 4-methylbenzoic acid) | Component Property |

| Solubility | Poorly soluble in water; soluble in organic solvents like acetone (Predicted). | Inferred from components |

| pKa | ~4.36 (for the carboxylic acid precursor)[1] | Component Property |

Proposed Synthesis: Esterification of 4-Methylbenzoic Acid

The synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate can be achieved through a standard esterification reaction. The most common method for preparing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3][4]

Reaction Scheme

The overall reaction involves the esterification of 4-methylbenzoic acid with N-cyclopentyl-2-hydroxyacetamide.

Step-by-Step Experimental Protocol

-

Preparation of N-cyclopentyl-2-hydroxyacetamide:

-

React ethyl glycolate with cyclopentylamine in a suitable solvent. The amine will displace the ethoxy group of the ester to form the corresponding amide.

-

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide.

-

Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropically remove water.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by thin-layer chromatography or other analytical methods), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

-

Potential Applications in Drug Development

While there is no specific data on the biological activity of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, the structural motifs present in the molecule are found in compounds with a range of therapeutic applications.

-

Benzoate Esters: Many benzoate esters are used as flavorings and preservatives. In the realm of pharmaceuticals, they can act as prodrugs to improve the bioavailability of a parent carboxylic acid.

-

Cyclopentylamino Moiety: The cyclopentylamino group is present in a number of biologically active molecules. For instance, related structures have been investigated for their potential as anticancer and antioxidant agents.[5]

-

Amide Functionality: The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of drugs.

Given these precedents, 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate could be a valuable lead compound for the development of novel therapeutics. Its ester linkage could be susceptible to hydrolysis by esterases in the body, potentially releasing 4-methylbenzoic acid and N-cyclopentyl-2-hydroxyacetamide. The biological effects of these metabolites would also need to be considered.

Conclusion

2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is a molecule with a unique combination of functional groups that suggests potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a foundational understanding of its physicochemical properties, a plausible synthetic route, and a rationale for its potential applications. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various in vitro and in vivo models.

References

-

p-Toluic acid. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

4-Methylbenzoic acid. (n.d.). In U.S. Environmental Protection Agency CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

-

4-methylbenzoic acid. (n.d.). In webbook.nist.gov. Retrieved February 21, 2026, from [Link]

-

Benzoic acid, 4-methyl-. (n.d.). In Cheméo. Retrieved February 21, 2026, from [Link]

-

2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

-

(2-Amino-2-oxoethyl) 4-methylbenzoate. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

-

Carboxylic Anhydrides, Esters, and Amides. (n.d.). In LibreTexts. Retrieved February 21, 2026, from [Link]

-

Reactions of Carboxylic Acids: Ester and Amide Formation. (2023, February 17). In Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

-

[2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. (n.d.). In PubChem. Retrieved February 21, 2026, from [Link]

-

2-cyclopentyl-2-hydroxyacetic acid. (n.d.). In LookChem. Retrieved February 21, 2026, from [Link]

-

Carboxylic Acids Important Reactions. (n.d.). In Jack Westin. Retrieved February 21, 2026, from [Link]

-

Carboxylic Acids, Esters, Amines, and Amides. (n.d.). In LibreTexts. Retrieved February 21, 2026, from [Link]

-

N-cyclopentyl-2-hydroxyacetamide. (n.d.). In PubChemLite. Retrieved February 21, 2026, from [Link]

-

N-(Cyclopentylmethyl)-2-hydroxyacetamide. (n.d.). In Pharmaffiliates. Retrieved February 21, 2026, from [Link]

-

Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2025, May 19). PLOS ONE. [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]diazepin-2-ylamino)benzoate. (2013). Molbank, M811. [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). Molecules. [Link]

-

Facile Preparation of Substituted Benzimidazole-2-carboxylates. (2005). Arkivoc. [Link]

Sources

- 1. 4-methylbenzoic acid [chemister.ru]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Toxicological Profile & Handling of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Executive Summary

This technical guide provides a comprehensive toxicological assessment and handling framework for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate (hereafter referred to as Compound C-MB ). As a research-grade chemical entity often utilized in compound screening libraries or as a prodrug scaffold, C-MB lacks a standardized global Safety Data Sheet (SDS).

Consequently, this guide employs a Read-Across Toxicological Analysis , deriving safety protocols from the compound’s metabolic hydrolysis products: p-toluic acid and N-cyclopentylglycolamide (and its precursor cyclopentylamine). Researchers must treat this compound as a High-Potency/Undefined Hazard (OEB 3) until empirical data confirms otherwise, primarily due to the latent toxicity of the cyclopentylamine moiety masked by the amide bond.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structural lability of C-MB is the foundation of safe handling. The molecule consists of a lipophilic p-toluic ester linked to a cyclopentyl-substituted amide.

| Property | Specification / Prediction |

| Chemical Name | 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.35 g/mol |

| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |

| Solubility | Low in water; Soluble in DMSO, Ethanol, DCM |

| Structural Motif | Ester-linked prodrug scaffold (Glycolamide linker) |

| CAS Registry | Not widely listed; treat as Novel Chemical Entity (NCE) |

Part 2: Toxicological Profile (Read-Across Analysis)

Metabolic Hydrolysis & Hazard Identification

The primary hazard of C-MB stems from its degradation in physiological or environmental conditions. The central ester bond is susceptible to hydrolysis by plasma esterases or aqueous basic conditions.

Primary Hydrolysis (Rapid)

-

Reaction: Ester cleavage.

-

Products:

-

p-Toluic Acid (4-Methylbenzoic acid): Generally low toxicity, but a known skin/eye irritant.[1]

-

N-Cyclopentyl-2-hydroxyacetamide: A neutral amide. While amides are generally stable, they can be metabolized further.

-

Secondary Metabolism (Slow/Enzymatic)

-

Reaction: Amidase-mediated cleavage of the amide bond.

-

Risk: Cyclopentylamine is highly toxic (Fatal if swallowed, H300) and corrosive (H314).[2][6]

Component Toxicity Matrix

The following table summarizes the hazards of the parent compound based on its metabolites.

| Component | Role | Toxicity Classification | Key Hazard Statements |

| C-MB (Parent) | Prodrug | Presumed Toxic | Treat as H300/H314 equivalent |

| p-Toluic Acid | Metabolite 1 | Irritant | H315 (Skin Irrit.), H319 (Eye Irrit.) |

| Cyclopentylamine | Latent Metabolite | High Toxicity | H300 (Fatal Oral), H314 (Burns), H331 (Toxic Inh.) |

Visualizing the Metabolic Hazard Pathway

The diagram below illustrates the divergence between the relatively safe primary metabolite and the highly toxic secondary metabolite.

Figure 1: Metabolic hydrolysis pathway of C-MB. Note the secondary release of Cyclopentylamine (Red), which drives the safety classification.

Part 3: Handling & Safety Protocols

Occupational Exposure Banding (OEB)

Due to the potential release of cyclopentylamine, C-MB is assigned to OEB 3 (10–100 µg/m³) .

-

Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

-

Respiratory Protection: If handling powder outside a hood (not recommended), use a P100/N99 respirator .

-

Skin Protection: Double-glove policy.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (Extended cuff) or Neoprene (if using halogenated solvents).

-

Rationale: Cyclopentylamine is corrosive and readily absorbed; the parent ester increases lipophilicity, potentially enhancing dermal absorption.

-

Storage & Stability

-

Hydrolytic Instability: The glycolyl ester linkage is prone to hydrolysis.

-

Protocol: Store at -20°C , desiccated.

-

Solvent Choice: Avoid protic solvents (Methanol/Water) for long-term stock storage. Use DMSO or Anhydrous DMF .

Part 4: Experimental Workflows

Protocol: Stability Assessment (Self-Validating System)

Before using C-MB in biological assays, you must validate its integrity, as spontaneous hydrolysis leads to false negatives/positives.

Objective: Determine half-life (

Workflow:

-

Preparation: Prepare a 10 mM stock of C-MB in DMSO.

-

Incubation: Spike stock into PBS (pH 7.4) and Plasma (Rat/Human) to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Warfarin). Vortex and centrifuge (4000g, 10 min).

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 min.

-

Detection: Monitor parent peak decay and appearance of p-toluic acid (RT ~2.5 min).

-

Decision Logic:

-

If

min in PBS: Compound is chemically unstable; data reflects hydrolysis products. -

If stable in PBS but

min in Plasma: Compound is a rapid prodrug.

Handling Decision Tree

Figure 2: Operational decision tree for handling C-MB in solid and liquid states.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7476, p-Toluic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclopentylamine - GHS Classification & Labelling. Retrieved from [Link]

Sources

Methodological & Application

reaction conditions for synthesizing 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

An In-depth Technical Guide to the Synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the development of novel molecular entities with precisely engineered properties is paramount. The target molecule, 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, represents a scaffold that combines an ester and a secondary amide, functionalities that are prevalent in a vast array of biologically active compounds and functional materials. This guide provides a comprehensive, field-proven protocol for the synthesis of this molecule, structured for researchers, scientists, and professionals in drug development.

The synthetic strategy detailed herein is a robust, two-step process designed for efficiency and high yield. It begins with the formation of a key intermediate, 2-chloro-N-cyclopentylacetamide, via a nucleophilic acyl substitution. This is followed by an esterification reaction where the intermediate is coupled with 4-methylbenzoic acid through a nucleophilic substitution reaction. This document moves beyond a simple recitation of steps; it delves into the causality behind the choice of reagents, solvents, and conditions, ensuring that the protocol is not just a procedure to be followed, but a system to be understood.

Chemical Principles and Reaction Mechanism

The synthesis is logically divided into two primary stages, each governed by fundamental principles of organic chemistry.

Stage 1: Amide Bond Formation via Nucleophilic Acyl Substitution

The initial step involves the acylation of cyclopentylamine with 2-chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1] The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine (TEA), is crucial in this step to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating the cyclopentylamine starting material and rendering it non-nucleophilic.

Stage 2: Ester Formation via Williamson-type Synthesis

The second stage is the esterification of the intermediate 2-chloro-N-cyclopentylacetamide with the sodium salt of 4-methylbenzoic acid. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The carboxylate anion of 4-methylbenzoate, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displaces the chloride ion. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby increasing its reactivity and promoting a higher reaction rate.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate.

Caption: Workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table provides a summary of the reagents and conditions for a typical laboratory-scale synthesis.

| Parameter | Stage 1: Amide Synthesis | Stage 2: Esterification |

| Key Reagents | Cyclopentylamine | 2-Chloro-N-cyclopentylacetamide |

| 2-Chloroacetyl Chloride | Sodium 4-methylbenzoate | |

| Stoichiometry | Cyclopentylamine (1.0 eq) | Intermediate (1.0 eq) |

| 2-Chloroacetyl Chloride (1.1 eq) | Sodium 4-methylbenzoate (1.2 eq) | |

| Triethylamine (1.2 eq) | ||

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Temperature | 0°C to Room Temperature | 80 - 90°C |

| Reaction Time | 2 - 4 hours | 6 - 12 hours |

| Typical Yield | > 90% (crude) | 75 - 85% (after purification) |

Detailed Experimental Protocols

Materials and Reagents:

-

Cyclopentylamine (CAS: 1003-03-8), >99%

-

2-Chloroacetyl chloride (CAS: 79-04-9), >98%

-

Triethylamine (CAS: 121-44-8), >99%, distilled

-

4-Methylbenzoic acid (p-toluic acid) (CAS: 99-94-5), >98%

-

Sodium hydroxide (CAS: 1310-73-2), >98%

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium sulfate (anhydrous), magnesium sulfate (anhydrous)

-

Hydrochloric acid (1M aq.), Sodium bicarbonate (saturated aq.), Brine (saturated NaCl aq.)

-

Ethanol, Reagent Grade

-

Deionized Water

Equipment:

-

Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel

-

Ice-water bath, heating mantle with temperature controller

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Buchner funnel and vacuum flask

-

Analytical balance, pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol 1: Synthesis of 2-Chloro-N-cyclopentylacetamide (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentylamine (5.00 g, 58.7 mmol, 1.0 eq) and triethylamine (7.13 g, 70.4 mmol, 1.2 eq) in 100 mL of anhydrous dichloromethane.

-

Reagent Addition: Cool the flask in an ice-water bath to 0°C. Add a solution of 2-chloroacetyl chloride (7.27 g, 64.6 mmol, 1.1 eq) in 20 mL of anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5°C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the cyclopentylamine spot has disappeared.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product, 2-chloro-N-cyclopentylacetamide, is typically a white to off-white solid and can be used in the next step without further purification.[2][3]

Protocol 2: Synthesis of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

-

Salt Formation: In a 250 mL round-bottom flask, dissolve 4-methylbenzoic acid (9.60 g, 70.4 mmol, 1.2 eq) in 50 mL of water containing sodium hydroxide (2.82 g, 70.4 mmol, 1.2 eq). Stir until a clear solution of sodium 4-methylbenzoate is formed. Lyophilize or carefully evaporate the water to obtain the dry sodium salt.

-

Reaction Setup: To the flask containing the dry sodium 4-methylbenzoate, add the crude 2-chloro-N-cyclopentylacetamide (assuming 58.7 mmol from the previous step) and 100 mL of anhydrous DMF.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 6-12 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A white precipitate of the crude product should form.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Cyclopentylamine (CAS: 1003-03-8): Highly flammable liquid and vapor.[4][5] It is toxic if inhaled and fatal if swallowed, causing severe skin burns and eye damage.[6] Handle with extreme care, away from heat and ignition sources.[7] Use spark-proof tools.[4]

-

2-Chloroacetyl chloride & 4-Methylbenzoyl chloride (CAS: 874-60-2): These are acyl chlorides that are corrosive and cause severe skin burns and eye damage.[8][9][10] They react violently with water and are moisture-sensitive.[8] Handle under anhydrous conditions.

-

Triethylamine (TEA) & N,N-Dimethylformamide (DMF): These are flammable liquids with harmful vapors. Avoid inhalation and skin contact.

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4]

-

Inhalation: Move the victim to fresh air immediately.[9]

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

References

- Vertex AI Search. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport.

- Guidechem. Cyclopentylamine 1003-03-8 wiki.

- CymitQuimica. CAS 874-60-2: 4-Methylbenzoyl chloride.

- Merck. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET - Cyclopentylamine.

- Apollo Scientific. 3-Chloro-4-methylbenzoyl chloride - Safety Data Sheet.

- TCI Chemicals. Cyclopentylamine | 1003-03-8.

- Benchchem. An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride.

- Guidechem. 4-Methylbenzoyl chloride 874-60-2 wiki.

- Fisher Scientific. SAFETY DATA SHEET - Cyclopentylamine.

- Fisher Scientific. Amide Synthesis.

- ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.

- Synthonix. 2-Chloro-N-cyclopentylacetamide - [C64668].

- ChemScene. 125674-23-9 | 2-Chloro-N-cyclopentylacetamide.

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. Synthonix, Inc > 125674-23-9 | 2-Chloro-N-cyclopentylacetamide [synthonix.com]

- 3. chemscene.com [chemscene.com]

- 4. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. guidechem.com [guidechem.com]

Application Note: Purification Strategies for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

This Application Note is structured as a comprehensive technical guide for the purification of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate , a pharmaceutical intermediate characterized by a mixed ester-amide scaffold.[1]

The protocols below are derived from high-fidelity analogues (e.g., [2-(cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate) and standard process chemistry principles for lipophilic amido-esters.

Molecule Profile & Impurity Landscape

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule (TM) and its likely contaminants.[1] This compound is an ester-amide hybrid , synthesized via the nucleophilic substitution of 2-chloro-N-cyclopentylacetamide with 4-methylbenzoic acid (or its salt).[1]

Physicochemical Properties (Predicted)

| Property | Value / Characteristic | Implication for Purification |

| Formula | Moderate Molecular Weight (~261.32 g/mol ) | |

| Polarity | Moderate-Lipophilic | Soluble in EtOAc, DCM, Acetone; Insoluble in Water.[1] |

| pKa | ~14 (Amide NH), ~4 (Conjugated Acid) | Non-ionizable under standard workup conditions; neutral molecule.[1] |

| State | White to Off-White Solid | Amenable to recrystallization; may "oil out" if impure. |

| LogP | ~2.5 - 3.0 | Retains well on C18 (Reverse Phase) and Silica (Normal Phase).[1] |

Critical Impurity Profile

Understanding the synthesis origin allows us to target specific impurities:

-

Hydrolyzed Precursors: 4-Methylbenzoic acid (p-Toluic acid) – Acidic.

-

Alkylation Reagents: 2-Chloro-N-cyclopentylacetamide – Electrophilic, potentially toxic.[1]

-

Coupling Byproducts: Cyclopentylamine (trace) – Basic.

-

Process Solvents: DMF, NMP (High boiling point, water-miscible).[1]

Protocol A: Standard Aqueous Workup (Phase Separation)[1]

Objective: Removal of bulk polar impurities (salts, DMF, unreacted acid/amine) prior to fine purification.[1]

Reagents

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

-

0.5 M Hydrochloric Acid (HCl)[1]

-

saturated Sodium Bicarbonate (

)[1][2] -

Brine (saturated NaCl)[1]

-

Anhydrous Sodium Sulfate (

)[1]

Step-by-Step Procedure

-

Quench & Dilution: Dilute the crude reaction mixture (typically in DMF or Acetone) with 10 volumes of EtOAc.

-

Rationale: EtOAc is preferred over DCM for environmental safety and better phase separation with DMF.

-

-

Acid Wash (Removal of Amines): Wash the organic layer twice with 0.5 M HCl (3 vol).[1]

-

Base Wash (Removal of Acids): Wash the organic layer twice with sat.

(3 vol). -

Desolvation (Removal of DMF): Wash vigorously with water (2x) followed by Brine (1x).

-

Note: DMF partitions into the aqueous phase; brine prevents emulsion formation.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Protocol B: Recrystallization (High Purity)[1]

Objective: Isolation of >98% pure crystalline solid. This is the preferred method for scaling up.

Solvent System Screening[1]

-

Solvent A (Good Solvent): Hot Ethyl Acetate or Ethanol.

-

Solvent B (Anti-Solvent): Hexanes, Heptane, or cold Diethyl Ether.[1]

Procedure

-

Dissolution: Transfer the crude solid (from Protocol A) to a flask. Add minimum boiling EtOAc until fully dissolved.

-

Tip: If the solution is colored, add activated carbon (5 wt%), stir for 10 min, and filter while hot through Celite.

-

-

Nucleation: Remove from heat. Add Hexanes dropwise until a faint turbidity persists.

-

Crystallization: Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Then, refrigerate at 4°C for 12 hours.

-

Collection: Filter the crystals via vacuum filtration. Wash the cake with cold Hexane:EtOAc (9:1).

-

Drying: Dry in a vacuum oven at 45°C for 24 hours to remove lattice solvents.

Protocol C: Flash Column Chromatography (Difficult Separations)

Objective: Purification if recrystallization fails or for isolating library analogs.

Parameters

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]

-

Loading: Dissolve crude in minimum DCM.

Gradient Table

| Time (Column Volumes) | % Solvent B (EtOAc) | Elution Event |

| 0 - 2 CV | 0% | Elution of non-polar impurities (hydrocarbons) |

| 2 - 5 CV | 0% → 20% | Elution of unreacted Chloro-acetamide |

| 5 - 12 CV | 20% → 40% | Elution of Target Molecule (TM) |

| 12 - 15 CV | 40% → 100% | Elution of polar byproducts/acids |

Visualization of Purification Logic

The following diagram illustrates the decision matrix and chemical fate of impurities during the workup.

Caption: Step-by-step chemical partitioning during the aqueous workup and isolation of the target ester-amide.

Analytical Validation (QC)

Once isolated, the compound must be validated against the following criteria.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Benzoate absorption) and 210 nm (Amide bond).[1]

NMR Interpretation (1H NMR in )

- 7.9 ppm (d, 2H): Aromatic protons ortho to ester (Benzoate).[1]

- 7.2 ppm (d, 2H): Aromatic protons meta to ester.[1]

-

4.8 ppm (s, 2H): Methylene group between Ester and Amide (

- 4.2 ppm (m, 1H): Methine proton of Cyclopentyl ring.[1]

-

2.4 ppm (s, 3H): Methyl group on the aromatic ring (

- 1.4-2.0 ppm (m, 8H): Cyclopentyl methylene protons.[1]

References

-

PubChem. (2024).[5][6] [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate. National Library of Medicine. [Link][1]

-

EPA CompTox. (2025).[7] Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Properties. U.S. Environmental Protection Agency. [Link][1]

-

Royal Society of Chemistry. (2013). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. RSC Advances. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149.[1] [Link]

-

MDPI. (2013).[8] Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate. Molbank.[8] [Link][1][8]

Sources

- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 5. (2-Amino-2-oxoethyl) 4-methylbenzoate | C10H11NO3 | CID 4651414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [2-(Cyclopentylamino)-2-oxoethyl] 3-(methylsulfamoyl)benzoate | C15H20N2O5S | CID 2095647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. researchgate.net [researchgate.net]

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

Introduction: The Critical Role of Crystallization in Drug Development

In the journey of a molecule from a promising candidate to a viable therapeutic agent, the control of its solid-state properties is paramount. For active pharmaceutical ingredients (APIs), the crystalline form is not merely a matter of aesthetics; it profoundly influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2] The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, adds a layer of complexity that must be thoroughly investigated and controlled.[2][3][4] Different polymorphs of the same API can exhibit distinct physicochemical properties, which can have significant therapeutic and intellectual property implications.[5]

This guide provides a comprehensive overview of crystallization techniques specifically tailored for researchers, scientists, and drug development professionals working with 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a systematic and scientifically-grounded approach to developing robust crystallization protocols. By leveraging theoretical principles and data from structurally analogous compounds, this guide will empower researchers to effectively control the solid form of this promising molecule.

Theoretical Framework: Principles of Crystallization and Polymorphism

Crystallization is a process where a solute in a solution transitions into a highly ordered solid state, forming crystals. This transition is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two fundamental steps in crystallization are nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent increase in the size of these nuclei. The interplay between these two steps, influenced by factors such as solvent, temperature, cooling rate, and impurities, dictates the final crystal size, shape (habit), and polymorphic form.[4]

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2][3] These different crystalline forms arise from different arrangements and/or conformations of the molecules in the crystal lattice. Each polymorph has a unique set of physical properties, and at a given temperature and pressure, only one form is thermodynamically stable. Other forms are considered metastable and may convert to the stable form over time.[2] Therefore, a thorough polymorph screen is a critical component of drug development to identify and characterize all accessible solid forms.

Systematic Solvent Selection for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate

The choice of solvent is the most critical parameter in a crystallization process.[6] A suitable solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature for cooling crystallization. For antisolvent crystallization, the compound should be highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"), with the two being miscible.

Given the absence of specific solubility data for 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate, a rational approach to solvent selection involves considering its structural features: an ester group, a secondary amide, a cyclopentyl group, and a substituted benzene ring. These functionalities suggest the potential for hydrogen bonding (amide N-H and C=O, ester C=O) and non-polar interactions. Therefore, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened.

Table 1: Properties of Common Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |

| Water | 100.0 | 10.2 | 80.1 | High polarity, strong hydrogen bonding. |

| Methanol | 64.7 | 5.1 | 32.7 | Polar protic solvent. |

| Ethanol | 78.4 | 4.3 | 24.5 | Polar protic solvent, commonly used. |

| Isopropanol | 82.6 | 3.9 | 19.9 | Less polar than ethanol. |

| Acetonitrile | 81.6 | 5.8 | 37.5 | Polar aprotic solvent. |

| Acetone | 56.2 | 5.1 | 20.7 | Polar aprotic solvent, good solvent power. |

| Ethyl Acetate | 77.1 | 4.4 | 6.0 | Moderately polar solvent. |

| Dichloromethane | 39.6 | 3.1 | 9.1 | Non-polar aprotic solvent, volatile. |

| Toluene | 110.6 | 2.4 | 2.4 | Non-polar aromatic solvent. |

| Heptane | 98.4 | 0.1 | 1.9 | Non-polar aliphatic solvent. |

| Tetrahydrofuran (THF) | 66.0 | 4.0 | 7.6 | Polar aprotic solvent, can form peroxides. |

| N,N-Dimethylformamide (DMF) | 153.0 | 6.4 | 36.7 | High polarity, high boiling point. |

Note: Data compiled from various sources. Polarity index is a relative measure.

Solvent Selection Workflow

Caption: A decision-making workflow for selecting an appropriate crystallization method based on preliminary solubility screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common crystallization techniques. It is recommended to perform these experiments on a small scale initially (10-50 mg) to conserve material.

Protocol 1: Cooling Crystallization

This technique is suitable when the compound's solubility in a particular solvent is significantly higher at elevated temperatures than at lower temperatures.

Rationale: By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling is crucial for the formation of large, well-defined crystals.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which the target compound exhibits the desired temperature-dependent solubility (e.g., isopropanol, ethanol, or ethyl acetate).

-

Dissolution: Place the solid 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate in an Erlenmeyer flask. Add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container (e.g., a beaker wrapped in glass wool).

-

Crystal Formation: Once crystals begin to form, it is important not to disturb the flask to allow for the growth of larger crystals.

-

Further Cooling: After the solution has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator.

Caption: Workflow for the cooling crystallization protocol.

Protocol 2: Antisolvent Crystallization

This method is effective when a compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

Rationale: The addition of a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent reduces the overall solubility of the compound, inducing supersaturation and crystallization. The rate of antisolvent addition is a critical parameter for controlling crystal size and morphology.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a solvent in which 2-(Cyclopentylamino)-2-oxoethyl 4-methylbenzoate is highly soluble (e.g., acetone, THF) and an antisolvent in which it is poorly soluble (e.g., water, heptane). Ensure the two solvents are miscible.

-

Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

-

Antisolvent Addition: Slowly add the antisolvent dropwise to the stirred solution. The addition should be continued until the solution becomes slightly turbid, indicating the onset of nucleation.

-

Crystal Growth: Stop the addition of the antisolvent and continue stirring for a period to allow the crystals to grow. Alternatively, the solution can be left undisturbed.

-

Further Antisolvent Addition (Optional): To improve the yield, more antisolvent can be added slowly after initial crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a mixture of the solvent and antisolvent in a ratio that ensures low solubility of the compound.

-

Drying: Dry the crystals under vacuum.

Caption: Workflow for the slow evaporation crystallization protocol.

Troubleshooting Common Crystallization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |